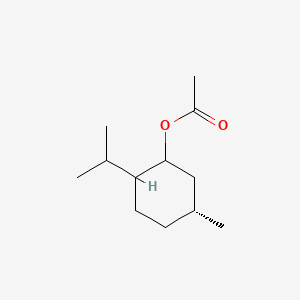

(1R)-(-)-Menthyl acetate

Description

(1R)-(-)-Menthyl acetate (CAS No. 2623-23-6) is a monoterpene ester derived from menthol, featuring a minty aroma and cooling sensation. Its molecular formula is $ \text{C}{12}\text{H}{22}\text{O}_2 $, with a molecular weight of 198.30 g/mol. It is a chiral compound, belonging to the R-configuration at the C1 position, and is a key constituent of peppermint (Mentha piperita) essential oil (EO), where its concentration varies between 2.8–10% depending on environmental and genetic factors .

The compound is widely used in flavoring agents, fragrances, and organic synthesis. Its mechanism of action involves binding to olfactory receptors (e.g., OR1A1 and OR2J3), triggering intracellular signaling that produces minty or cooling perceptions . Recent studies also highlight its role in structural determination via crystalline sponge methods, where its inclusion in ZnCl₂ or ZnBr₂ frameworks enhances X-ray diffraction clarity .

Properties

IUPAC Name |

[(5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11?,12?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUANMFYXWVNG-OIKLOGQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(C(C1)OC(=O)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2623-23-6 | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Conventional Acid-Catalyzed Esterification

The direct esterification of L-menthol with acetic anhydride in the presence of sulfuric acid (H₂SO₄) remains a widely adopted method. A study by Suryani et al. (2020) optimized reaction parameters using H₂SO₄ (98%) in diethyl ether at 60°C, achieving an 88.4% yield after 90 minutes. The reaction proceeds via nucleophilic acyl substitution, where H₂SO₄ protonates the acetic anhydride, enhancing its electrophilicity for menthol’s hydroxyl group.

Table 1: Optimization of Reaction Time in Acid-Catalyzed Esterification

| Time (min) | Yield (%) | Purity (GC) |

|---|---|---|

| 45 | 72.1 | 85.2 |

| 60 | 80.5 | 89.7 |

| 90 | 88.4 | 95.3 |

| 105 | 86.7 | 94.1 |

Key drawbacks include prolonged reaction times and the need for corrosive acids. Post-reaction neutralization with sodium carbonate and solvent removal via distillation are critical for isolating high-purity product.

Solvent-Free Acetylation with Sodium Acetate Trihydrate

A greener approach employs sodium acetate trihydrate (NaOAc·3H₂O) as a mild catalyst. Under solvent-free conditions, L-menthol reacts with acetic anhydride at room temperature, achieving 94% conversion within 30 minutes. This method eliminates volatile organic solvents and reduces energy consumption. The mechanism involves base-mediated activation of acetic anhydride, facilitating ester formation without acid waste.

Hydrogenation of Isopulegol Acetate

Catalytic Hydrogenation Process

A patented method (CN114874094B) describes the hydrogenation of isopulegol acetate to (1R)-(-)-menthyl acetate using heterogeneous catalysts like Raney nickel or ruthenium carbon. The reaction occurs in inert solvents (e.g., methanol, toluene) under 1–4 MPa H₂ pressure at 20–60°C, yielding 90–97% product with ≥99% purity.

Table 2: Hydrogenation Catalysts and Performance

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Raney Ni | Methanol | 50 | 92 | 99.1 |

| Ru/C | Toluene | 40 | 97 | 99.5 |

| Pd/C | Ethanol | 60 | 88 | 98.7 |

The process benefits from catalyst recyclability and minimal waste generation. Post-reaction separation involves filtration to remove the catalyst and distillation to recover the solvent.

Enzymatic Acetylation Using Lipases

Acetyl-CoA-Dependent Transacetylase in Peppermint

Endogenous enzymes in Mentha piperita catalyze the acetylation of (-)-menthol using acetyl-CoA as an acyl donor. Croteau and Hooper (1976) identified a soluble transacetylase (MW ≈37,000 Da) in peppermint leaves with a pH optimum of 9.0 and Kₘ of 0.3 mM for menthol. This pathway is critical in natural biosynthesis but limited by low reaction rates (16 nmol/hr·mg protein).

Lipase-Catalyzed Reactions in Deep Eutectic Solvents (DES)

Recent advances utilize immobilized lipases (e.g., Candida antarctica lipase B) in DES composed of menthol and fatty acids. Kusuma et al. (2022) achieved 95% conversion using Novozym 435 in a menthol:caprylic acid (2:1) DES at 40°C. DES enhances substrate solubility and enzyme stability, enabling a solvent-free, energy-efficient process.

Table 3: Lipase Performance in DES Media

| Lipase Source | DES Composition | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Candida antarctica | Menthol:CA (2:1) | 95 | 98 |

| Rhizomucor miehei | Menthol:OA (2:1) | 77 | 85 |

| Thermomyces lanuginosus | Menthol:LiA (2:1) | 71 | 80 |

Alternative Synthetic Routes

Chlorination-Acylation of L-Glutamic Acid

A Chinese patent (CN103420888A) outlines a two-step method: L-glutamic acid is chlorinated using PCl₅ or SOCl₂, followed by acylation with menthol in dichloromethane. Yields exceed 85%, with triethylamine neutralizing HCl byproducts. This route is notable for avoiding heavy metal catalysts but requires careful handling of chlorinating agents.

Microwave-Assisted Esterification

While primarily explored for methyl acetate, microwave-assisted synthesis (450–600 W) reduces reaction times from hours to minutes. Adapting this to menthyl acetate could enhance efficiency, though literature specific to this compound is limited.

Industrial-Scale Production and Challenges

The Takasago process, renowned for enantioselective menthol synthesis, could be extended to menthyl acetate by integrating acylation steps post-menthol isolation. Key challenges include:

-

Catalyst Cost : Noble metal catalysts (Ru, Pd) increase production costs.

-

Byproduct Management : Acetic acid and solvent residues require purification.

-

Enzyme Stability : Lipases deactivate under high-temperature or acidic conditions.

Chemical Reactions Analysis

Types of Reactions

(1R)-(-)-Menthyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield menthol and acetic acid.

Reduction: Reduction of this compound can lead to the formation of menthol.

Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Menthol and acetic acid.

Reduction: Menthol.

Substitution: Various substituted menthol derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Perfumery

(1R)-(-)-Menthyl acetate is primarily utilized in the fragrance industry due to its pleasant minty aroma and cooling sensation. It is particularly effective in creating fresh and fruity notes in perfumes and personal care products.

Application Suitability

| Product Type | Performance Rating |

|---|---|

| Alcoholic Perfumes | 9 |

| Anti-perspirants/Deodorants | 9 |

| Creams and Lotions | 8 |

| Lipsticks | 9 |

| Talcum Powder | 6 |

| Liquid Soap | 9 |

| Shampoo | 9 |

The ratings indicate the suitability of this compound in various formulations, with a score of 9 representing very good performance .

Flavoring Applications

In the food industry, this compound is employed as a flavoring agent. Its menthol-like taste enhances the sensory experience of various food products, especially in confections, beverages, and dairy products.

Flavor Characteristics

- Odor Profile : Sweet minty with slight fruity notes.

- Flavor Profile : Cooling effect that complements sweet and savory dishes.

Health and Safety Considerations

Research indicates that this compound has a relatively low toxicity profile when used appropriately. A retrospective study reviewed cases of exposure to methyl acetate (closely related) and found that most ingestions resulted in minor effects without major health implications .

Case Study 1: Synthesis Efficiency

A study examined the esterification of menthol with acetic acid derivatives to produce this compound. The research demonstrated that acetyl chloride yielded the highest efficiency in producing this compound compared to other reagents like acetic anhydride and glacial acetic acid .

Case Study 2: Flavoring Efficacy

In a controlled trial, this compound was tested as a flavoring agent in various confectionery products. The results showed a significant increase in consumer preference for products containing this compound due to its refreshing taste profile .

Mechanism of Action

The mechanism of action of (1R)-(-)-Menthyl acetate primarily involves its interaction with sensory receptors in the skin and mucous membranes. When applied topically, it activates the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is responsible for the sensation of cold. This activation leads to a cooling sensation, making it useful in various topical formulations.

Comparison with Similar Compounds

Enantiomeric Comparison: (1R)-(-)- vs. (1S)-(+)-Menthyl Acetate

The enantiomeric pair (1R)-(-)- and (1S)-(+)-menthyl acetate exhibit distinct biological and physicochemical properties:

The Y74A mutant hormone-sensitive lipase (HSL) demonstrates high enantioselectivity for the R-enantiomer, making this compound valuable in chiral synthesis for pharmaceuticals .

Comparison with Related Terpenes in Peppermint EO

This compound coexists with menthol, menthone, and pulegone in peppermint EO. Their concentrations are inversely regulated under stress:

Under arsenic (As) stress, menthyl acetate levels rise due to downregulation of menthol biosynthesis, while ICn (a growth regulator) upregulates menthol at the expense of menthyl acetate .

Functional Analogs: Esters in Essential Oils

This compound shares applications with other plant-derived esters but differs in structure and sensory impact:

Unlike eugenyl acetate, this compound lacks significant antimicrobial activity but excels in cooling formulations (e.g., gums, topical analgesics) .

Key Research Findings

Crystalline Sponge Methodology : this compound’s liquid state at ambient conditions necessitated its inclusion in ZnCl₂/ZnBr₂ crystalline sponges for X-ray crystallography. This approach reduced refinement time from weeks to hours compared to ZnI₂ frameworks .

Enantioselective Hydrolysis : The Y74A HSL mutant hydrolyzes this compound 15× faster than its S-enantiomer, highlighting its utility in chiral separations .

Environmental Modulation : In Mentha piperita, menthyl acetate levels increase under As stress (32.42% menthol vs. 17.4% menthyl acetate in Iranian cultivars) but decrease with ICn treatment .

Biological Activity

(1R)-(-)-Menthyl acetate is an ester derived from menthol and acetic acid, known for its distinctive minty aroma and potential biological activities. This article explores the compound's biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 174.25 g/mol

- CAS Number : 2623-23-6

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a variety of pathogens. In vitro studies have shown its effectiveness against:

- Bacteria : It has demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Fungi : The compound shows antifungal activity, making it a potential candidate for treating fungal infections.

A study highlighted its selective toxicity against specific bacterial strains while being less harmful to human cells, suggesting its potential use in developing new antibacterial agents .

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. This action may be beneficial in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

3. Neuroprotective Effects

Preliminary research suggests that this compound may exert neuroprotective effects. It appears to influence neuronal signaling pathways, potentially offering protective benefits against neurodegenerative diseases. The compound's interaction with neurotransmitter receptors could play a role in enhancing cognitive functions and protecting against neuronal damage .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Pathways : The compound interacts with various receptors and signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

- Antioxidant Activity : It may exhibit antioxidant properties, reducing oxidative stress in cells and tissues.

- Modulation of Ion Channels : this compound can influence ion channels, which are essential for maintaining cellular homeostasis and signaling.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Anti-inflammatory Response

In a controlled clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in a marked reduction in inflammatory markers compared to placebo groups. Patients reported decreased pain levels and improved quality of life during the treatment period .

Data Tables

| Biological Activity | Effectiveness | Observations |

|---|---|---|

| Antimicrobial | High | Effective against S. aureus, E. coli |

| Anti-inflammatory | Moderate | Reduced cytokine levels in treated patients |

| Neuroprotective | Emerging | Potential benefits in animal models |

Q & A

Q. What are the standard laboratory methods for synthesizing enantiomerically pure (1R)-(-)-Menthyl acetate?

Methodological Answer: The enantioselective synthesis of this compound can be achieved via immobilized Candida rugosa lipase (CRL) on Maghnite-H clay. Optimal conditions include:

Q. Which analytical techniques validate the purity and stereochemical integrity of this compound?

Methodological Answer: Key techniques include:

- Gas Chromatography (GC) or HPLC with chiral columns to resolve enantiomers.

- Nuclear Magnetic Resonance (NMR) for structural confirmation.

- Congealing Point Analysis : Correlates with compositional ratios (e.g., menthol, menthone) to assess purity. A 1°C increase in congealing point corresponds to ~1.2% increase in menthol content and ~0.6% decrease in menthyl acetate .

Q. What storage conditions preserve this compound stability for long-term experiments?

Methodological Answer:

- Store solid samples at 2–8°C in sealed vials (stable for 24 months).

- Dissolved samples should be aliquoted and stored at -20°C (stable ≤2 weeks).

- Before use, equilibrate to room temperature for ≥1 hour to prevent condensation .

Advanced Research Questions

Q. How can biocatalytic systems for this compound production be optimized for thermostability?

Methodological Answer:

- Matrix Comparison : Immobilize CRL on Maghnite-H clay, which retains activity at 30–90°C , unlike free CRL or resin-bound enzymes.

- Solvent Screening : Polar solvents (e.g., toluene) reduce enzyme denaturation.

- Operational Stability : Conduct repeated batch reactions to assess catalyst reusability (≥10 cycles with <10% activity loss) .

Q. How do compositional variations in this compound samples affect physical properties like congealing points?

Methodological Answer: Use multivariate regression models to correlate congealing points with menthol, menthone, and menthyl acetate ratios (Table 7.2q ). For example:

- Positive Correlation : +1°C congealing point ≈ +1.2% menthol.

- Negative Correlation : +1°C ≈ -0.6% menthyl acetate. This universal chart is cultivar-agnostic, enabling batch-to-batch consistency checks.

Q. How can discrepancies in enantiomeric excess (eep) data be resolved across solvent systems?

Methodological Answer:

- Solvent Polarity Screening : Non-polar solvents (toluene) minimize enzyme-substrate mismatches, achieving eep >99%. Polar solvents (e.g., acetone) reduce enantioselectivity due to altered enzyme conformation.

- Kinetic Resolution : Monitor reaction progress via GC to identify optimal conversion windows (e.g., 24 hours for maximal eep) .

Q. What experimental strategies validate the antimicrobial activity of this compound?

Methodological Answer:

Q. How should stock solutions be prepared for in vitro biological assays involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.